1-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
“1-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine” is a complex organic compound. It contains several functional groups and rings, including a methoxyphenyl group, an oxadiazolyl group, and a triazolamine group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Another method involves the acylation of the amino group of oxadiazoles with some acid chlorides . The specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis
The molecule consists of a five-membered heterocyclic ring system, which includes two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving similar compounds are largely dependent on the substituents present in the oxadiazole ring . The electron-withdrawing and donating substituents in the positions of the oxadiazole ring can lead to a wide range of compounds being designed, synthesized, and subjected to various applications .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, including structures related to 1-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, showcasing significant antimicrobial activities. These compounds have been found to possess good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
A study on the design, synthesis, and evaluation of anticancer activities of oxadiazole derivatives containing the triazole moiety revealed that these compounds exhibit good to moderate activity against several human cancer cell lines. This research underscores the potential of such compounds in developing new anticancer therapies (Yakantham et al., 2019).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, closely related to the compound , has been explored, revealing the formation of 1,2,4-triazoles through photoinduced molecular rearrangements. This study provides insights into the reactivity of such compounds under photochemical conditions, which could be useful in developing new synthetic methodologies or materials (Buscemi et al., 1996).
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives with a thiadiazole amide moiety demonstrated significant nematocidal activity against Bursaphelenchus xylophilus. This suggests the potential of these compounds in agricultural applications, specifically in the development of new nematicides (Liu et al., 2022).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-24-13-9-7-12(8-10-13)23-15(18)14(20-22-23)17-19-16(21-25-17)11-5-3-2-4-6-11/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSPKYYJUFAOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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